- Preparation method of cyproconazole, China, , ,

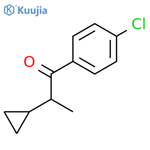

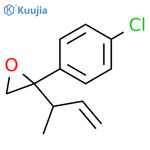

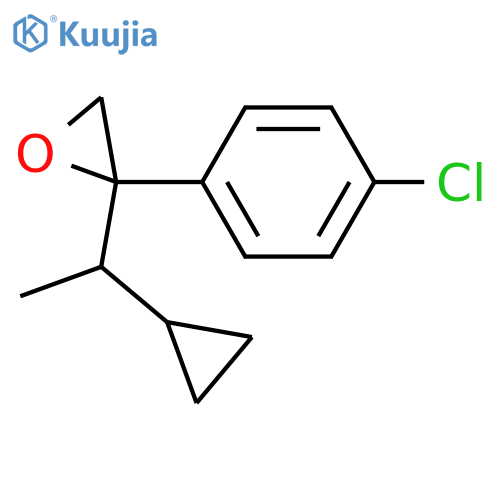

Cas no 94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane)

94361-26-9 structure

Nombre del producto:2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

Número CAS:94361-26-9

MF:C13H15ClO

Megavatios:222.710602998734

CID:1984195

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Propiedades químicas y físicas

Nombre e identificación

-

- 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane

- Oξrane, 2-(4-chlorophenyl)-2-(1-cyclopropylethyl)-

- T3OTJ BR DG&

- BY1&

- - AL3TJ

- 2-(4-Chlorophenyl)-2-(1-cyclopropylethyl)oxirane (ACI)

-

- Renchi: 1S/C13H15ClO/c1-9(10-2-3-10)13(8-15-13)11-4-6-12(14)7-5-11/h4-7,9-10H,2-3,8H2,1H3

- Clave inchi: QKTOXOPFYCOLPV-UHFFFAOYSA-N

- Sonrisas: ClC1C=CC(C2(CO2)C(C2CC2)C)=CC=1

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Tetrahydrothiophene Solvents: Acetonitrile ; 50 °C; overnight, 50 °C → 100 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

1.2 Reagents: Sodium methoxide ; 0.5 h, 100 °C

1.3 Solvents: Acetonitrile ; 100 °C; 10 h, 120 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

1.2 Reagents: Sodium methoxide Solvents: Dimethylformamide ; rt; rt → 50 °C; 50 °C; 50 °C → rt

Referencia

- New synthetic method of cyproconazole, Huaxue Yanjiu Yu Yingyong, 2009, 21(9), 1351-1354

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 rt; 10 h, rt

Referencia

- Preparation method of cyproconazole, China, , ,

Métodos de producción 4

Condiciones de reacción

Referencia

- Antifungal 1,2,4-triazolyl derivatives having a 5-sulfur substituent, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Dimethyl sulfoxide ; rt → 70 °C; 3 h, 70 - 80 °C; 80 °C → rt

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

1.2 Reagents: Potassium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Toluene ; cooled; 1 h, rt; 6 h, rt → 40 °C

Referencia

- Method for preparing ethylene oxide derivative, China, , ,

Métodos de producción 6

Condiciones de reacción

1.1 Reagents: Potassium hydroxide Solvents: Water ; rt → 40 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

1.2 120 min, 40 °C; 2 h, 40 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7, 25 °C

Referencia

- Process for preparation of epoxides from aldehydes or ketones, World Intellectual Property Organization, , ,

Métodos de producción 7

Condiciones de reacción

1.1 Reagents: Tetrabutylammonium bromide Solvents: Thioanisole ; 60 - 65 °C; 65 °C → 70 °C; 1 h, 65 - 70 °C; 70 °C → 60 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

1.2 Reagents: Potassium hydroxide ; 0.5 h, < 60 °C; 60 °C → 75 °C; 10 h, 70 - 75 °C

Referencia

- Method for preparing triazole germicide, China, , ,

Métodos de producción 8

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: Sodium methoxide Solvents: Methanol ; 60 - 90 min, reflux

Referencia

- New preparation method of cyproconazole with high yield, China, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; overnight, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

1.2 Reagents: Sodium methoxide ; 0.5 h, rt

1.3 Solvents: Acetonitrile ; 10 h, rt

Referencia

- Studies on synthesis of cyproconazole, Xiandai Nongyao, 2004, 3(4), 10-12

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide Solvents: Acetonitrile ; 0 °C; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

1.2 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ; 16 h, rt

Referencia

- 1,2,4-Triazole derivatives as antifungal, antiviral and antitumor agents and their preparation, pharmaceutical and agricultural compositions and use in the treatment of fungal and viral infections and cancers, World Intellectual Property Organization, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Reagents: Dimethyl sulfide , Potassium hydroxide Solvents: Isobutanol

Referencia

- Method for preparing cyproconazole, China, , ,

Métodos de producción 13

Condiciones de reacción

1.1 Reagents: Zinc , Cuprous chloride Catalysts: Acetyl chloride Solvents: Dichloromethane ; 10 - 12 min, rt

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

1.2 Solvents: Dichloromethane ; 15 min, rt; rt → 40 °C; 5 - 6 h, 40 °C

Referencia

- Preparation method of cyproconazole by 1-chloro-2-(4-chlorophenyl)-3-methyl-4-penten-2-ol, China, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: tert-Butanol Solvents: Ethyl sulfide ; 4 h, 35 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

1.2 Reagents: Potassium hydroxide ; 20 h, 40 °C

Referencia

- Process for preparing cyproconazole, China, , ,

Métodos de producción 15

Condiciones de reacción

Referencia

- Process for preparation of chiral Cyproconazole, China, , ,

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Raw materials

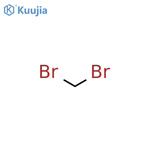

- Dibromomethane

- 2-(4-Chlorophenyl)-2-(1-methyl-2-propen-1-yl)oxirane

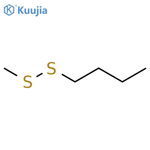

- butyl methyl sulphide

- 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

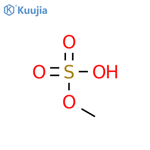

- Sulfuric acid,monomethyl ester

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Preparation Products

2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane Literatura relevante

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

94361-26-9 (2-(4-chlorophenyl)-2-(1-cyclopropylethyl)oxirane) Productos relacionados

- 1705309-68-7(1'-(3-chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine)

- 1807259-38-6(Methyl 6-chloro-3-fluoropyridine-2-acetate)

- 1440428-01-2(Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate)

- 1250629-08-3(3-cyclopentyl-1-methyl-1H-pyrazole-4-carbaldehyde)

- 1781632-45-8(Methyl 2-(4-amino-1-benzylpiperidin-4-yl)acetate)

- 1782647-44-2(tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate)

- 2229402-23-5(2,2-difluoro-1-(6-methoxypyridin-3-yl)cyclopropane-1-carboxylic acid)

- 1448135-96-3(2-(3,4-dimethoxyphenyl)-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]acetamide)

- 2090144-38-8(4-Isoxazolecarboxylic acid, 5-bromo-3-phenyl-, methyl ester)

- 2377036-26-3(methyl octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate hydrochloride)

Proveedores recomendados

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote

Zhangzhou Sinobioway Peptide Co.,Ltd.

Miembros de la medalla de oro

Proveedor de China

Reactivos

钜澜化工科技(青岛)有限公司

Miembros de la medalla de oro

Proveedor de China

Lote

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Reactivos

atkchemica

Miembros de la medalla de oro

Proveedor de China

Reactivos